4-Aminobutan-2-one-carbamic acid benzyl ester
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Overview
Description
Preparation Methods
The synthesis of 4-Aminobutan-2-one-carbamic acid benzyl ester typically involves the reaction of 4-aminobutan-2-one with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-Aminobutan-2-one-carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield 4-aminobutan-2-one and benzyl alcohol.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .
Scientific Research Applications
4-Aminobutan-2-one-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the manufacture of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-Aminobutan-2-one-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with various biological molecules, influencing their structure and function .
Comparison with Similar Compounds
4-Aminobutan-2-one-carbamic acid benzyl ester can be compared with similar compounds such as:
4-Aminobutan-2-one: Lacks the carbamic acid benzyl ester group, making it less reactive in certain substitution reactions.
Benzyl carbamate: Lacks the 4-aminobutan-2-one moiety, limiting its applications in specific synthetic routes.
4-Aminobutan-2-one-carbamic acid methyl ester: Similar in structure but with a methyl ester group instead of a benzyl ester, affecting its reactivity and applications.
This compound’s unique combination of functional groups makes it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
benzyl N-(4-amino-2-oxobutyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c13-7-6-11(15)8-14-12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,16) |
InChI Key |
OAJFMAAUQKEEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)CCN |
Origin of Product |
United States |
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